molecular formula C8H5F2N3S B13217364 5-(3,5-Difluorophenyl)-1,2,4-thiadiazol-3-amine

5-(3,5-Difluorophenyl)-1,2,4-thiadiazol-3-amine

Cat. No.: B13217364
M. Wt: 213.21 g/mol
InChI Key: QZHYLXQWPGQHLE-UHFFFAOYSA-N
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Description

5-(3,5-Difluorophenyl)-1,2,4-thiadiazol-3-amine: is a chemical compound with the following molecular formula:

C6H5F2N3S\text{C}_6\text{H}_5\text{F}_2\text{N}_3\text{S}C6​H5​F2​N3​S

and a molecular weight of approximately 157.91 g/mol . It belongs to the class of thiadiazole derivatives and exhibits interesting properties due to its fluorine substitution pattern.

Preparation Methods

Synthetic Routes:: The synthesis of 5-(3,5-Difluorophenyl)-1,2,4-thiadiazol-3-amine involves the following steps:

    Amination of 3,5-Difluorophenylboronic acid: The boronic acid derivative reacts with an amine source (such as ammonia or an amine salt) to form the desired thiadiazole amine.

    Thiadiazole Formation: The aminated boronic acid undergoes cyclization with sulfur and nitrogen sources to yield the target compound.

Reaction Conditions::

    Amination: The reaction typically occurs under mild conditions (room temperature to reflux) using a suitable solvent (e.g., ethanol, water).

    Thiadiazole Formation: Cyclization reactions are often carried out in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

Industrial Production Methods:: Industrial-scale production may involve continuous flow processes or batch reactions. Optimization of reaction conditions, catalysts, and purification methods ensures efficient large-scale synthesis.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the thiadiazole ring can yield the corresponding amine or hydrazine derivatives.

    Substitution: Substitution reactions at the fluorine atoms can modify the compound’s properties.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents (e.g., bromine, chlorine) for fluorine substitution.

Major Products::
  • Oxidation: Sulfoxide or sulfone derivatives.
  • Reduction: Amines or hydrazines.
  • Substitution: Various fluorinated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).

    Medicine: May have applications in drug discovery.

    Industry: Employed in material science and agrochemical research.

Mechanism of Action

The exact mechanism of action for 5-(3,5-Difluorophenyl)-1,2,4-thiadiazol-3-amine remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While there are no direct analogs, this compound’s unique fluorine substitution pattern sets it apart from other thiadiazoles.

Properties

Molecular Formula

C8H5F2N3S

Molecular Weight

213.21 g/mol

IUPAC Name

5-(3,5-difluorophenyl)-1,2,4-thiadiazol-3-amine

InChI

InChI=1S/C8H5F2N3S/c9-5-1-4(2-6(10)3-5)7-12-8(11)13-14-7/h1-3H,(H2,11,13)

InChI Key

QZHYLXQWPGQHLE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)C2=NC(=NS2)N

Origin of Product

United States

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